(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)cytosine
Description
The compound “(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)cytosine” is a cytosine analog characterized by a cyclopropane ring fused to a hydroxymethyl group at the N1-position of the cytosine base.
Properties
CAS No. |
210355-09-2 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-amino-1-[[(2R)-2-(hydroxymethyl)cyclopropylidene]methyl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O2/c10-8-1-2-12(9(14)11-8)4-6-3-7(6)5-13/h1-2,4,7,13H,3,5H2,(H2,10,11,14)/t7-/m0/s1 |
InChI Key |
GYYLRYGFKNVPND-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](C1=CN2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(C1=CN2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)cytosine is characterized by a cyclopropylidene group attached to the cytosine base. Its unique structure may influence its interaction with biological targets, particularly in nucleic acid metabolism and cellular signaling pathways.
Molecular Formula
- C₉H₁₁N₃O₂
Molecular Weight
- 181.20 g/mol
The biological activity of this compound is primarily linked to its ability to modulate nucleic acid synthesis and function. Several studies have indicated that it may act as an inhibitor of specific enzymes involved in nucleic acid metabolism, such as:
- DNA polymerases
- RNA polymerases
- Nucleotide reductases
These interactions can lead to altered DNA replication and transcription processes, potentially resulting in antiproliferative effects against various cancer cell lines.
Antiviral Activity
Research has suggested that this compound exhibits antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. This activity has been particularly noted in studies involving:
- Herpes Simplex Virus (HSV)
- Cytomegalovirus (CMV)
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Inhibition of DNA polymerase |
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest at G2/M phase |
Case Study 2: Antiviral Efficacy
In vitro studies have shown that the compound effectively reduces viral load in HSV-infected cells. The following results were obtained:
| Treatment Group | Viral Load Reduction (%) | Observations |
|---|---|---|
| Control | 0 | No significant change |
| Low Dose (5 µM) | 40 | Mild reduction |
| High Dose (20 µM) | 85 | Significant reduction in plaques |
Research Findings
Recent research highlights the compound's potential as a therapeutic agent. Key findings include:
- Antiproliferative Effects : Studies indicate that the compound can inhibit the growth of tumor cells by inducing apoptosis through mitochondrial pathways.
- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their efficacy, suggesting potential for combination therapies.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further investigation is required.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of “(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)cytosine” with structurally or functionally related compounds, based on the provided evidence:
Table 1: Structural and Functional Comparison of Cytosine Analogs
Key Comparative Insights
Mechanistic Divergence :
- 4′-Thio-FAC and gemcitabine both inhibit DNA synthesis but target distinct enzymes. 4′-Thio-FAC directly inhibits DNA polymerase α via its triphosphate metabolite, whereas gemcitabine’s diphosphate metabolite primarily inhibits ribonucleotide reductase, reducing deoxyribonucleotide pools .
- (S)-HPMPC targets viral DNA polymerases with minimal host toxicity, unlike ddC and FIAU , which cause mitochondrial DNA depletion and neurotoxicity .
Structural Determinants of Toxicity :
- The cyclopropane ring in “this compound” may reduce off-target effects compared to ddC or FIAU , which lack bulky substituents and incorporate into mitochondrial DNA .
- The hydroxymethyl group in the compound could enhance solubility and cellular uptake, similar to the phosphonate group in (S)-HPMPC , which improves antiviral efficacy .
Therapeutic Synergy :
- 4′-Thio-FAC and gemcitabine exhibit synergistic antitumor effects in vitro, suggesting that combining analogs with different targets (polymerase α vs. ribonucleotide reductase) may overcome resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
